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This guide provides a comprehensive comparison of the anti-androgenic properties of

Vinclozolin M2, a primary metabolite of the fungicide Vinclozolin, against other known anti-

androgenic compounds. The data presented is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation of Vinclozolin M2's performance

in relevant experimental models.

Introduction to Vinclozolin and its Metabolites
Vinclozolin, a dicarboximide fungicide, is known to exhibit anti-androgenic activity primarily

through its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid)

and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1] These metabolites act as

antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of

androgens.[2][3] Perinatal exposure to Vinclozolin has been shown to disrupt male reproductive

development in rats, leading to various malformations.[4][5][6] This guide focuses on

Vinclozolin M2, which has been identified as a more potent AR antagonist compared to M1.[1]

Quantitative Comparison of Anti-Androgenic
Potency
The following table summarizes the in vitro and in vivo anti-androgenic effects of Vinclozolin, its

metabolite M2, and other reference anti-androgenic compounds. The data is compiled from

various studies to provide a comparative overview of their potency.
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Compound Assay Type
Species/Cel
l Line

Endpoint Value Reference

Vinclozolin

Androgen

Receptor

Binding

Rat Prostate

Cytosol
Ki > 700 µM

Androgen-

Inducible

Reporter

Gene Assay

Chinese

Hamster

Ovary (CHO)

IC50 0.1 µM [7][8]

Vinclozolin

M1

Androgen

Receptor

Binding

Rat Prostate

Cytosol
Ki 92 µM [9]

Vinclozolin

M2

Androgen

Receptor

Binding

Rat Prostate

Cytosol
Ki 9.7 µM [9]

Androgen-

Inducible

Reporter

Gene Assay

-
Potency vs.

M1

50-fold more

potent

Androgen-

Inducible

Reporter

Gene Assay

-

Potency vs.

Hydroxyfluta

mide

2-fold less

potent
[1]

Hydroxyfluta

mide

Androgen-

Inducible

Reporter

Gene Assay

- - - [1]

Flutamide
Hershberger

Assay
Rat

Ventral

Prostate

Weight

Significant

decrease at

10 & 20

mg/kg/day

[8][10]
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Hershberger

Assay
Rat

Seminal

Vesicle

Weight

Significant

decrease at

10 & 20

mg/kg/day

[8][10]

Procymidone

Androgen-

Inducible

Reporter

Gene Assay

Chinese

Hamster

Ovary (CHO)

IC50 0.6 µM [7][8]

Hershberger

Assay
Rat

Ventral

Prostate

Weight

Significant

decrease at ≥

25 mg/kg/day

[8][10]

Hershberger

Assay
Rat

Seminal

Vesicle

Weight

Significant

decrease at ≥

25 mg/kg/day

[8][10]

Linuron
Hershberger

Assay
Rat

Ventral

Prostate

Weight

Significant

decrease at

50 & 100

mg/kg/day

[10]

Hershberger

Assay
Rat

Seminal

Vesicle

Weight

Significant

decrease at

50 & 100

mg/kg/day

[10]

p,p'-DDE
Hershberger

Assay
Rat

Ventral

Prostate

Weight

Significant

decrease at

100

mg/kg/day

[10]

Hershberger

Assay
Rat

Seminal

Vesicle

Weight

Significant

decrease at

50 & 100

mg/kg/day

[10]
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Detailed methodologies for key experiments used to validate anti-androgenic effects are

provided below.

Androgen Receptor Competitive Binding Assay
This in vitro assay assesses the ability of a test compound to compete with a radiolabeled

androgen for binding to the androgen receptor.

Materials:

Rat ventral prostate cytosol (source of androgen receptors)

[³H]-R1881 (methyltrienolone) as the radioligand

Test compounds (e.g., Vinclozolin M2) and unlabeled R1881 (for standard curve)

Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

Hydroxyapatite (HAP) slurry

Scintillation cocktail and liquid scintillation counter

Procedure:

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled R1881

in a suitable solvent (e.g., ethanol). Prepare the radioligand solution in the assay buffer.

Assay Setup: In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]-

R1881, and varying concentrations of the test compound or unlabeled R1881.

Incubation: Add the rat prostate cytosol to each tube, vortex gently, and incubate at 4°C

overnight to reach binding equilibrium.

Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each tube to bind the

receptor-ligand complexes. Incubate on ice with intermittent mixing.

Washing: Centrifuge the tubes to pellet the HAP, aspirate the supernatant, and wash the

pellet with cold wash buffer to remove unbound radioligand.
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Detection: Add scintillation cocktail to each tube containing the HAP pellet and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of

the competitor concentration. Determine the IC50 value (the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant

(Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen-Inducible Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit androgen-induced

gene expression.

Materials:

A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or a human prostate cell line)

stably or transiently transfected with:

An expression vector for the human androgen receptor.

A reporter plasmid containing a luciferase gene under the control of an androgen-

responsive promoter (e.g., MMTV).

A known androgen agonist (e.g., dihydrotestosterone (DHT) or R1881).

Test compounds (e.g., Vinclozolin M2).

Cell culture medium and reagents.

Lysis buffer and luciferase assay substrate.

Luminometer.

Procedure:

Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to attach

overnight.
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Compound Treatment: Treat the cells with a fixed concentration of the androgen agonist in

the presence of varying concentrations of the test compound. Include appropriate controls

(agonist alone, vehicle alone).

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene

expression.

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using

a lysis buffer.

Luciferase Assay: Add the luciferase assay substrate to the cell lysates and measure the

luminescence using a luminometer.

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g.,

Renilla luciferase) or to total protein concentration to account for variations in cell number

and transfection efficiency. Plot the percentage of inhibition of agonist-induced luciferase

activity against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations
The following diagrams illustrate the androgen signaling pathway and a typical experimental

workflow for an androgen receptor competitive binding assay.
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Caption: Androgen signaling pathway and the antagonistic action of Vinclozolin M2.
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Caption: Workflow for an Androgen Receptor Competitive Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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